

# ATX-01 ArthemiR Clinical Trial: Application Notes and Protocols for Researchers

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For researchers, scientists, and drug development professionals, this document provides a detailed overview of the clinical trial protocol for ATX-01 ArthemiR (NCT06300307), a promising therapeutic candidate for Myotonic Dystrophy Type 1 (DM1).

ATX-01 is an antisense oligonucleotide designed to address the core molecular pathology of DM1. The ArthemiR trial is a Phase I/IIa study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of ATX-01. This document outlines the trial's design, experimental protocols, and the underlying scientific rationale.

# I. Quantitative Data Summary

The ArthemiR clinical trial (NCT06300307) is a randomized, double-blind, placebo-controlled study with a single-ascending dose (SAD) and a multiple-ascending dose (MAD) phase.[1][2] The trial is designed to enroll approximately 56 participants with classic DM1.[3]



Trial Phase	Dosage Regimen	Number of Participants per Cohort	Primary Objective
Single Ascending Dose (SAD)	A single intravenous dose of ATX-01 or placebo.[1]	Dose Level 1: 4 participants. Dose Levels 2, 3, and 4: 8 participants each.[2]	To assess the safety and tolerability of a single dose of ATX-01.
Multiple Ascending Dose (MAD)	Three intravenous doses of ATX-01 or placebo.[1]	Dose Levels 2, 3, and 4: 8 participants each. [2]	To assess the safety and tolerability of multiple doses of ATX- 01.[4]

Note: The specific dosage levels for each cohort have not been publicly disclosed.

# **II. Experimental Protocols**

This section details the methodologies for the key experiments and assessments conducted in the ArthemiR clinical trial. These protocols are based on established and published methods in the field of DM1 research and may not represent the exact proprietary protocols used by ARTHEX Biotech.

## A. Pharmacodynamic Biomarker Analysis

A core component of the ArthemiR trial is the assessment of target engagement and downstream molecular effects of ATX-01 in muscle tissue obtained via biopsy.

1. Quantification of MBNL Protein Levels by Western Blot

Objective: To measure the levels of Muscleblind-like (MBNL) proteins in muscle biopsy samples to assess the effect of ATX-01 on MBNL protein expression.

#### Protocol:

 Protein Extraction: Muscle biopsy samples are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then sonicated and centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.[5]

# Methodological & Application





- Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the Bradford assay.
- SDS-PAGE: Equal amounts of total protein from each sample are denatured and loaded onto a polyacrylamide gel for separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for MBNL1.
  - Following washing steps, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - A loading control antibody (e.g., anti-GAPDH or anti-actin) is used to normalize for protein loading variability.
- Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software. MBNL protein levels are normalized to the loading control.

#### 2. Analysis of RNA Splicing Index

Objective: To evaluate the extent of correction of DM1-associated alternative splicing defects in muscle tissue following treatment with ATX-01. A composite "Splicing Index" is utilized, which incorporates the analysis of multiple mis-spliced transcripts.[8][9]

Protocol:



- RNA Extraction: Total RNA is extracted from muscle biopsy samples using a standard RNA isolation kit.
- Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
- Targeted RNA Sequencing: A panel of 22 disease-specific splice events is amplified from the cDNA using multiplex polymerase chain reaction (PCR).[8][9] The resulting amplicons are then sequenced using a high-throughput sequencing platform.
- Data Analysis: The sequencing data is analyzed to determine the percentage of inclusion or exclusion for each alternative splicing event. The Splicing Index is calculated as a composite measure of these events, providing a quantitative score of the overall splicing correction.[8]
   [9]

# **B. Clinical Efficacy Assessments**

1. Video Hand Opening Time (vHOT)

Objective: To quantitatively measure myotonia, a key clinical feature of DM1 characterized by delayed muscle relaxation.

#### Protocol:

- Participants are instructed to maximally clench their fist for a specified duration (e.g., 5 seconds).
- They are then instructed to open their hand as guickly and completely as possible.
- The entire process is recorded on video.
- The video is later analyzed by trained and blinded raters to measure the time it takes for the hand to fully open.
- 2. Quantitative Myometry of Ankle Dorsiflexion

Objective: To objectively measure muscle strength in the ankle dorsiflexors, a muscle group commonly affected in DM1.

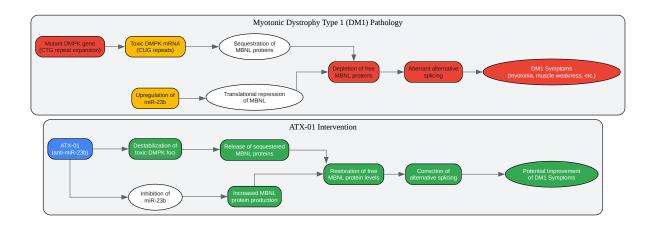


#### Protocol:

- The participant is seated with their knee and ankle at a 90-degree angle.
- A handheld dynamometer is placed on the dorsal aspect of the foot.
- The participant is instructed to pull their foot up towards their shin with maximal effort for a few seconds.
- The dynamometer records the peak force generated.
- The procedure is repeated multiple times, and the average or maximum value is recorded.

# III. Signaling Pathways and Experimental Workflows A. ATX-01 Mechanism of Action in Myotonic Dystrophy Type 1



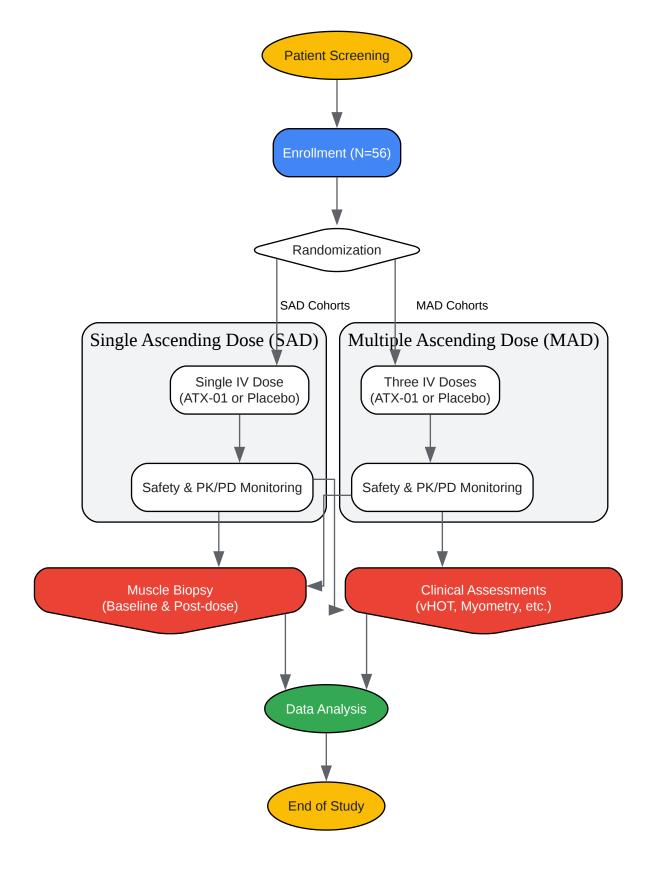


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Caption: Dual mechanism of action of ATX-01 in DM1.

# **B. ArthemiR Clinical Trial Workflow (NCT06300307)**





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Caption: Overview of the ArthemiR clinical trial workflow.



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